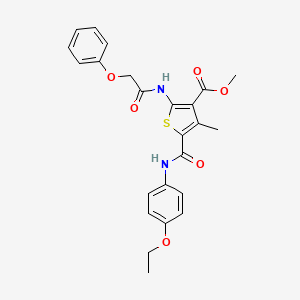

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate

Description

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. The thiophene core is functionalized at positions 2, 3, 4, and 5, featuring:

- A methyl ester at position 2.

- A 4-methyl group at position 3.

- A 4-ethoxyphenyl carbamoyl group at position 4.

- A 2-phenoxyacetamido substituent at position 2.

This compound belongs to a broader class of thiophene derivatives known for diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties .

Properties

Molecular Formula |

C24H24N2O6S |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

methyl 5-[(4-ethoxyphenyl)carbamoyl]-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C24H24N2O6S/c1-4-31-18-12-10-16(11-13-18)25-22(28)21-15(2)20(24(29)30-3)23(33-21)26-19(27)14-32-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27) |

InChI Key |

WNONPTTZOPHEAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=CC=C3)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Solvent Selection for Acylation

Comparative studies reveal acetone as superior to dichloromethane or THF due to its polar aprotic nature, which stabilizes the acyl intermediate without hydrolyzing the chloroacetyl chloride.

Temperature Control in Gewald Reaction

Maintaining temperatures below 90°C prevents decomposition of the thiophene core, while prolonged reflux (>10 hours) ensures complete cyclization.

Analytical and Purification Techniques

-

Column Chromatography: Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) isolates intermediates at >98% purity.

-

Recrystallization: Ethanol-water (3:1) mixtures yield crystalline products suitable for X-ray diffraction.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbamoyl or ester groups, potentially converting them to amines or alcohols, respectively.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene ring or the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structural features suggest it could interact with various biological targets, making it a candidate for drug development

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural Analogues

Thiophene derivatives vary significantly in substituent type, position, and pharmacological effects. Below is a comparative analysis of key analogues:

Pharmacological and Physical Properties

- Lipophilicity: The target compound’s 4-ethoxyphenyl and phenoxy groups likely increase logP compared to ’s sulfonamide derivatives, which are more polar .

- Melting Points : Methyl esters (target compound) typically have lower melting points than ethyl esters () due to reduced molecular symmetry .

Crystallographic and Spectroscopic Data

- Target Compound: No crystallographic data provided, but analogues like Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () show planar thiophene cores with intermolecular hydrogen bonds involving carboxamide groups .

- : Highlights that carbamoyl groups form robust R₂²(8) hydrogen-bonding motifs, which stabilize crystal lattices and influence solubility .

Research Implications and Gaps

- Activity Prediction: The target compound’s phenoxyacetamido group may confer unique activity against cyclooxygenase (COX) enzymes, analogous to NSAIDs, but this requires validation .

- Synthetic Optimization : Replacing the methyl ester (target) with ethyl () or carboxylate groups could modulate bioavailability .

- Contradictions : While emphasizes imine-substituted thiophenes for analgesia, ’s sulfonamide derivatives prioritize antimicrobial effects, underscoring substituent-driven activity divergence .

Biological Activity

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core, which is a five-membered heterocyclic ring containing sulfur. The presence of various functional groups, such as the carbamoyl and acetamido moieties, enhances its reactivity and biological profile. The molecular formula and structural characteristics contribute to its pharmacological potential.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties through mechanisms such as the inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Antimicrobial Effects : Similar derivatives have shown antimicrobial activity against various pathogens, indicating potential use in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Like other thiophene derivatives, it may interfere with microtubule dynamics, which is crucial for cell division. This mechanism has been observed in studies involving related compounds that disrupt normal cellular organization during mitosis .

- Enzyme Inhibition : The presence of specific functional groups could allow for the inhibition of key enzymes involved in metabolic pathways, impacting cancer cell growth.

- Receptor Binding : Interaction studies suggest that the compound may bind to various biological targets, influencing signaling pathways related to cell survival and proliferation.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

Case Studies

- Case Study on Antitumor Activity : In a study involving human breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic markers after exposure to the compound.

- Case Study on Microtubule Disruption : Ultrastructural analysis of treated cells revealed significant alterations in microtubule organization, correlating with observed cytotoxic effects. This supports the hypothesis that this compound acts similarly to known antimicrotubular agents .

Q & A

What are the key challenges in synthesizing Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis involves multi-step reactions, including the Gewald reaction for thiophene ring formation, followed by sequential amidation and esterification steps. Challenges include:

- By-product formation due to competing reactions (e.g., incomplete amidation or ester hydrolysis).

- Low yields from steric hindrance caused by bulky substituents like the phenoxyacetamido group.

Methodological Solutions : - Use TLC monitoring to track reaction progress and optimize stoichiometry .

- Employ high-boiling solvents (e.g., DMF) and catalysts (e.g., triethylamine) to enhance amidation efficiency .

- Purify intermediates via column chromatography to minimize impurities .

How can researchers resolve contradictions in spectroscopic data for this compound?

Advanced Research Focus

Discrepancies in NMR or mass spectrometry data may arise from:

- Rotameric forms of the carbamoyl group, causing split peaks in -NMR .

- Isotopic patterns in mass spectra due to chlorine or sulfur atoms.

Methodological Solutions : - Perform variable-temperature NMR to identify dynamic rotational barriers .

- Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters from impurities .

- Compare data with structurally analogous compounds (e.g., ethyl 4-methyl-5-(phenylcarbamoyl)thiophene derivatives) to validate assignments .

What strategies are effective for analyzing the structure-activity relationship (SAR) of this compound?

Advanced Research Focus

SAR studies require systematic modifications to substituents:

- Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects.

- Modify the phenoxyacetamido chain to alter lipophilicity and bioavailability.

Methodological Solutions : - Synthesize derivatives using parallel combinatorial methods .

- Test biological activity in in vitro assays (e.g., enzyme inhibition) and correlate with Hammett constants or logP values .

How should researchers design experiments to assess the compound’s stability under varying conditions?

Basic Research Focus

Stability studies are critical for pharmacological applications. Key factors include:

- pH sensitivity : Hydrolysis of ester or amide bonds in acidic/basic environments.

- Thermal degradation : Decomposition at elevated temperatures.

Methodological Solutions : - Conduct accelerated stability testing using HPLC to monitor degradation products .

- Use buffered solutions (pH 1–12) and analyze kinetics via Arrhenius plots .

What advanced techniques are recommended for elucidating the compound’s mechanism of action?

Advanced Research Focus

Mechanistic studies require interdisciplinary approaches:

- Molecular docking : Predict binding affinity to targets (e.g., viral proteases) using software like AutoDock .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-target interactions .

- Metabolomic profiling : Identify downstream effects using LC-MS/MS .

How can researchers address low reproducibility in biological assays for this compound?

Advanced Research Focus

Reproducibility issues may stem from:

- Batch variability in synthesis (e.g., residual solvents).

- Assay interference from compound aggregation or fluorescence.

Methodological Solutions : - Standardize synthesis protocols with QC checkpoints (e.g., -NMR purity >95%) .

- Use counter-screens (e.g., dynamic light scattering) to detect aggregation .

What computational tools are most effective for predicting the compound’s physicochemical properties?

Basic Research Focus

Key properties include logP, pKa, and solubility.

Methodological Solutions :

- Use ChemAxon or ACD/Labs for logP and pKa predictions .

- Apply COSMO-RS for solubility simulations in diverse solvents .

How should researchers handle conflicting cytotoxicity data between in vitro and in vivo models?

Advanced Research Focus

Discrepancies may arise from:

- Metabolic differences : Hepatic conversion to active/toxic metabolites.

- Plasma protein binding altering bioavailability.

Methodological Solutions : - Perform microsomal stability assays to identify metabolites .

- Measure free fraction in plasma via ultrafiltration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.